1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate
CAS No.: 932702-14-2
Cat. No.: VC8009906
Molecular Formula: C14H18N2O6
Molecular Weight: 310.30
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 932702-14-2 |
---|---|
Molecular Formula | C14H18N2O6 |
Molecular Weight | 310.30 |
IUPAC Name | 3-O-tert-butyl 1-O-ethyl 2-(3-nitropyridin-4-yl)propanedioate |
Standard InChI | InChI=1S/C14H18N2O6/c1-5-21-12(17)11(13(18)22-14(2,3)4)9-6-7-15-8-10(9)16(19)20/h6-8,11H,5H2,1-4H3 |
Standard InChI Key | DYROSYKMPSCHIP-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OC(C)(C)C |
Canonical SMILES | CCOC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Identification
1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate (CAS: 932702-14-2) is a malonic acid derivative characterized by a propanedioate backbone substituted with tert-butyl and ethyl ester groups at the 1- and 3-positions, respectively. The 2-position is functionalized with a 3-nitropyridin-4-yl moiety, introducing aromatic and nitro-group reactivity .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | 3-O-tert-butyl 1-O-ethyl 2-(3-nitropyridin-4-yl)propanedioate | |
CAS Number | 932702-14-2 | |
Molecular Formula | C₁₅H₂₀N₂O₇ | |
Purity | 95% | |
Synonyms | SCHEMBL15649573, AKOS033559724 |
The tert-butyl group enhances steric bulk, potentially influencing the compound’s solubility and reactivity, while the nitro-pyridine group contributes to electron-deficient aromatic behavior, making it a candidate for nucleophilic substitution reactions .
Synthesis and Manufacturing
The synthesis of 1-tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate is inferred from patented methodologies for analogous malonic acid derivatives. A representative approach involves:
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Esterification: Diethyl malonate reacts with 3-nitropyridin-4-yl chloride under basic conditions to introduce the aromatic moiety .
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Selective Alkylation: Sequential alkylation with tert-butyl and ethyl bromides in the presence of a phase-transfer catalyst (e.g., benzyltrimethylammonium hydroxide) achieves regioselective esterification .
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Purification: The crude product is purified via fractional distillation or silica gel chromatography, yielding a pale yellow oil .
Key challenges include minimizing hydrolysis of the nitro group and ensuring regioselectivity. The patent EP0254080B1 details analogous syntheses using tert-butyl esters, emphasizing inert atmospheres (e.g., helium) to prevent oxidation .
Parameter | Value | Source |
---|---|---|
GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2A), Respiratory Irritation (Category 3) | |
Signal Word | Warning | |
Hazard Statements | H315, H319, H335 |
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